molecular formula C16H21N3 B11804508 5-(Amino(phenyl)methyl)-N-ethyl-N,6-dimethylpyridin-2-amine

5-(Amino(phenyl)methyl)-N-ethyl-N,6-dimethylpyridin-2-amine

Cat. No.: B11804508
M. Wt: 255.36 g/mol
InChI Key: ZLFAKSKLVQQWNY-UHFFFAOYSA-N
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Description

5-(Amino(phenyl)methyl)-N-ethyl-N,6-dimethylpyridin-2-amine is a complex organic compound that belongs to the class of heterocyclic amines This compound is characterized by the presence of a pyridine ring substituted with an amino group, a phenyl group, and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Amino(phenyl)methyl)-N-ethyl-N,6-dimethylpyridin-2-amine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as in laboratory settings. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-(Amino(phenyl)methyl)-N-ethyl-N,6-dimethylpyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an acidic or basic medium.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4). The reaction is usually performed in an inert atmosphere to prevent oxidation.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide). The reaction conditions vary depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may lead to the formation of nitro derivatives, while reduction may yield amine derivatives. Substitution reactions can result in a wide range of products, including halogenated or alkylated derivatives.

Scientific Research Applications

5-(Amino(phenyl)methyl)-N-ethyl-N,6-dimethylpyridin-2-amine has diverse applications in scientific research, including:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(Amino(phenyl)methyl)-N-ethyl-N,6-dimethylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and the biological system it interacts with. The exact molecular targets and pathways involved vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Amino(phenyl)methyl)-N-ethyl-N,6-dimethylpyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of an amino group, phenyl group, and ethyl group on the pyridine ring makes it a valuable compound for various research applications.

Properties

Molecular Formula

C16H21N3

Molecular Weight

255.36 g/mol

IUPAC Name

5-[amino(phenyl)methyl]-N-ethyl-N,6-dimethylpyridin-2-amine

InChI

InChI=1S/C16H21N3/c1-4-19(3)15-11-10-14(12(2)18-15)16(17)13-8-6-5-7-9-13/h5-11,16H,4,17H2,1-3H3

InChI Key

ZLFAKSKLVQQWNY-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1=NC(=C(C=C1)C(C2=CC=CC=C2)N)C

Origin of Product

United States

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